5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a fluorophenyl group, and a thiol group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-fluorophenyl hydrazine with 2-methylpropyl isocyanate followed by cyclization to form the triazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yield and purity. Purification steps may include recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Using electrophiles like bromine or acyl chlorides in the presence of a catalyst.
Major Products Formed:
Disulfides: from oxidation reactions.
Reduced derivatives: from reduction reactions.
Substituted derivatives: from electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: The compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(2-fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The fluorophenyl group may enhance the compound's binding affinity to specific targets.
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
5-(2-Fluorophenyl)-1H-pyrrole-3-thiol
Uniqueness: 5-(2-Fluorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, fluorophenyl group, and thiol group, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3S/c1-8(2)7-16-11(14-15-12(16)17)9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKKBHQANSPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.